Zabofloxacin (hydrochloride)
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Overview
Description
Zabofloxacin (hydrochloride) is a novel fluoroquinolone antibiotic that has been developed for the treatment of multidrug-resistant infections caused by Gram-positive bacteria . It is particularly effective against strains of Neisseria gonorrhoeae that are resistant to other quinolone antibiotics . Zabofloxacin was discovered by Dong Wha Pharmaceuticals and has been licensed to Pacific Beach BioSciences for further development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of zabofloxacin (hydrochloride) involves multiple steps, starting from the appropriate naphthyridine derivativeThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and various organic solvents like dimethylformamide (DMF) and tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of zabofloxacin (hydrochloride) follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The final product is usually obtained as a hydrochloride salt to enhance its stability and solubility .
Chemical Reactions Analysis
Types of Reactions
Zabofloxacin (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: Zabofloxacin can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in zabofloxacin.
Substitution: Zabofloxacin can undergo nucleophilic substitution reactions, particularly at the fluoro and cyclopropyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of zabofloxacin. These derivatives are often studied for their enhanced or modified biological activities .
Scientific Research Applications
Zabofloxacin (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Zabofloxacin is used in studies involving bacterial resistance mechanisms and the development of new antibiotics.
Medicine: It is being investigated for its efficacy in treating various bacterial infections, including those caused by drug-resistant strains.
Industry: Zabofloxacin is used in the pharmaceutical industry for the development of new antibacterial drugs.
Mechanism of Action
Zabofloxacin (hydrochloride) exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and transcription . By binding to these enzymes, zabofloxacin prevents the supercoiling and uncoiling of bacterial DNA, leading to the inhibition of bacterial cell division and ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
Delafloxacin: Another fluoroquinolone with broad-spectrum activity, particularly effective in acidic environments.
Finafloxacin: A fluoroquinolone approved for the treatment of bacterial otitis externa.
Moxifloxacin: Known for its activity against Gram-positive bacteria and anaerobes.
Uniqueness of Zabofloxacin
Zabofloxacin (hydrochloride) is unique due to its potent activity against multidrug-resistant Gram-positive bacteria and its effectiveness against quinolone-resistant Neisseria gonorrhoeae . Its broad-spectrum activity and favorable pharmacokinetic properties make it a promising candidate for the treatment of various bacterial infections .
Properties
CAS No. |
623574-00-5 |
---|---|
Molecular Formula |
C19H21ClFN5O4 |
Molecular Weight |
437.9 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(8Z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14+; |
InChI Key |
IFPBSRFVNPCZMK-MHVDTSALSA-N |
Isomeric SMILES |
CO/N=C/1\CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Canonical SMILES |
CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DW-224; DW 224; DW224; DW-224a; PB-101; Zabofloxacin |
Origin of Product |
United States |
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